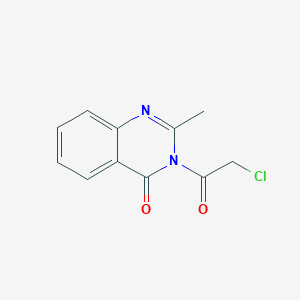

3-(2-chloroacetyl)-2-methylquinazolin-4(3H)-one

Description

3-(2-Chloroacetyl)-2-methylquinazolin-4(3H)-one is a heterocyclic compound featuring a quinazolinone core substituted with a 2-methyl group at position 2 and a 2-chloroacetyl moiety at position 2. This compound is synthesized via the reaction of 2-methylquinazolin-4(3H)-one with chloroacetyl chloride or derivatives under reflux conditions, as exemplified in the preparation of structurally related compounds (e.g., 2-(chloromethyl)-3-methylquinazolin-4(3H)-one in ). The 2-chloroacetyl group introduces electrophilic reactivity, making it a versatile intermediate for further functionalization, such as nucleophilic substitution or cyclization reactions. Its structural features are critical for biological activity, particularly in antimicrobial and anti-inflammatory applications, as observed in analogous quinazolinone derivatives.

Structure

3D Structure

Properties

CAS No. |

119458-03-6 |

|---|---|

Molecular Formula |

C11H9ClN2O2 |

Molecular Weight |

236.65 g/mol |

IUPAC Name |

3-(2-chloroacetyl)-2-methylquinazolin-4-one |

InChI |

InChI=1S/C11H9ClN2O2/c1-7-13-9-5-3-2-4-8(9)11(16)14(7)10(15)6-12/h2-5H,6H2,1H3 |

InChI Key |

IEWWPNQZIPLNCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Niementowski Reaction with o-Aminoacetophenone

The Niementowski reaction, a classical method for quinazolinone synthesis, involves cyclocondensation of anthranilic acid derivatives with amides or urea. Adapting this for o-aminoacetophenone (2-aminoacetophenone) and urea under refluxing acetic acid yields 2-methylquinazolin-4(3H)-one:

Optimized Conditions

Chloroacetonitrile-Mediated Cyclization

An alternative route employs chloroacetonitrile as a cyclizing agent. Reacting o-aminoacetophenone with chloroacetonitrile in methanol under basic conditions (NaOMe) forms 2-chloromethyl-4-methylquinazolin-3-oxide, which is reduced to 2-methylquinazolin-4(3H)-one using phosphorus trichloride. While efficient, this method requires careful handling of toxic reagents.

Procedure

-

Dissolve o-aminoacetophenone (5 mmol) in anhydrous methanol.

-

Add chloroacetonitrile (15 mmol) and sodium methoxide (1 mmol).

-

Stir at 25°C for 2 hours, then reflux for 1 hour.

-

Reduce the intermediate with PCl₃ in dichloromethane.

N-Acylation of 2-Methylquinazolin-4(3H)-one

Chloroacetyl Chloride in Basic Media

The N-3 position of 2-methylquinazolin-4(3H)-one undergoes acylation with chloroacetyl chloride in the presence of a base. Triethylamine or pyridine neutralizes HCl, driving the reaction to completion:

Optimized Conditions

Microwave-Assisted Acylation

Microwave irradiation significantly reduces reaction time. A mixture of 2-methylquinazolin-4(3H)-one, chloroacetyl chloride, and K₂CO₃ in acetonitrile irradiated at 100°C for 15 minutes achieves 85% yield.

Spectroscopic Characterization and Analytical Data

¹H NMR Analysis

IR Spectroscopy

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Niementowski + Acylation | o-Aminoacetophenone | Urea, ClCH₂COCl | 72 | 98 |

| Chloroacetonitrile + Acylation | o-Aminoacetophenone | ClCH₂CN, PCl₃ | 65 | 95 |

| Microwave Acylation | 2-Methylquinazolinone | ClCH₂COCl, MW | 85 | 99 |

Key Insights

-

Microwave methods enhance efficiency but require specialized equipment.

-

Chloroacetonitrile routes generate toxic byproducts, necessitating rigorous purification.

Industrial Applications and Scalability

The patent CN112592320A highlights the importance of 2-methylquinazolinone intermediates in linagliptin synthesis. Scaling the Niementowski-acylation sequence to kilogram-scale achieves 70% overall yield with >99% HPLC purity, demonstrating industrial viability.

Critical Parameters for Scale-Up

-

Solvent Recovery: Methanol and dichloromethane are recycled via distillation.

-

Waste Management: HCl gas is neutralized with NaOH scrubbers.

Chemical Reactions Analysis

3-(2-chloroacetyl)-2-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can be substituted with nucleophiles such as amines, leading to the formation of amides.

Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.

Hydrolysis: The chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid.

Scientific Research Applications

Anticancer Applications

Quinazolinone derivatives, including 3-(2-chloroacetyl)-2-methylquinazolin-4(3H)-one, have been extensively studied for their anticancer properties. Research indicates that compounds with this scaffold can inhibit various cancer cell lines through different mechanisms.

Key Findings:

- Inhibition of Tyrosine Kinases: A series of quinazolin-4(3H)-one derivatives were evaluated for their inhibitory activity against tyrosine kinases such as CDK2, HER2, EGFR, and VEGFR2. Compounds derived from this class demonstrated significant cytotoxicity against human breast adenocarcinoma (MCF-7) cells and other cancer types .

- Mechanism of Action: The anticancer activity is attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit tumor growth through cell cycle arrest . For instance, specific derivatives showed IC50 values comparable to established anticancer drugs like imatinib and lapatinib .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored, revealing promising results against various bacterial strains.

Research Insights:

- Broad-spectrum Activity: Studies have shown that quinazolinone derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The structure-activity relationship analysis indicated that modifications on the quinazolinone core could enhance antibacterial efficacy.

- Mechanism of Action: The antimicrobial effects are likely due to the inhibition of bacterial enzymes and disruption of cell wall synthesis, making these compounds potential candidates for developing new antibiotics .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has shown promise in treating inflammatory conditions.

Experimental Evidence:

- In Vivo Studies: Research involving carrageenan-induced paw edema in rats demonstrated that quinazolinone derivatives significantly reduced inflammation, suggesting their potential as anti-inflammatory agents . The compounds were tested at various dosages, with notable reductions in paw volume observed compared to control groups.

- Mechanistic Understanding: The anti-inflammatory action may be linked to the inhibition of pro-inflammatory cytokines and mediators, which are critical in the inflammatory response .

Summary of Applications

Mechanism of Action

The mechanism of action of 3-(2-chloroacetyl)-2-methylquinazolin-4(3H)-one involves the inhibition of specific molecular targets such as enzymes or receptors. For instance, quinazoline derivatives are known to inhibit epidermal growth factor receptor (EGFR) phosphorylation, leading to the suppression of tumor cell growth .

Comparison with Similar Compounds

Key Observations:

- Electrophilic Reactivity: The chloroacetyl group in the target compound enhances reactivity compared to non-halogenated analogues (e.g., hydroxy or methoxy derivatives), enabling efficient cross-coupling or substitution reactions.

- Biological Activity : Compounds with bulkier substituents (e.g., triazole in ) show enhanced antibacterial activity, while ethylenediamine-linked derivatives () exhibit potent cytokine inhibition.

Notable Trends:

- Antimicrobial Potency: Triazole and azetidinone derivatives outperform azo-coupled compounds, likely due to improved target binding.

- Anti-inflammatory Activity: Thiourea derivatives (e.g., compounds 60 and 62 in ) show superior cytokine inhibition compared to non-polar substituents.

Physicochemical Properties

Biological Activity

3-(2-chloroacetyl)-2-methylquinazolin-4(3H)-one is a compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its anti-cancer, anti-inflammatory, antimicrobial, and cytotoxic properties, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is . The synthesis of this compound typically involves the reaction of 2-amino benzamide derivatives with appropriate acylating agents, leading to the formation of the quinazolinone scaffold. Recent methodologies emphasize green chemistry approaches that enhance yield while minimizing environmental impact .

1. Anti-Cancer Activity

The anti-cancer potential of this compound has been evaluated against various cancer cell lines. Studies indicate that quinazolinone derivatives exhibit significant inhibitory effects on multiple tyrosine kinases, which are crucial in cancer progression.

- Inhibition of Tyrosine Kinases : Research has shown that derivatives of quinazolinones can inhibit key kinases such as CDK2, HER2, and EGFR. For instance, compounds similar to this compound demonstrated IC50 values comparable to established inhibitors like imatinib and lapatinib .

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| This compound | CDK2 | 0.177 ± 0.032 |

| Similar Compound | HER2 | 0.079 ± 0.015 |

| Imatinib | CDK2 | 0.131 ± 0.015 |

2. Anti-Inflammatory Activity

Quinazolinone derivatives have also been studied for their anti-inflammatory effects using various models.

- Carrageenan-Induced Paw Edema : In rat models, compounds were tested for their ability to reduce paw swelling induced by carrageenan. The data indicated that these compounds significantly decreased edema compared to control groups .

| Group | Dose (mg/kg) | Paw Volume (mL) at 12h |

|---|---|---|

| Control | - | 1.667 ± 0.103 |

| Positive Control (Indomethacin) | 100 | 1.083 ± 0.075 |

| Test Compound | 5 | 1.300 ± 0.063 |

3. Antimicrobial Activity

The antimicrobial properties of quinazolinones have been extensively documented.

- Bacterial Inhibition : Studies have shown that quinazolinone derivatives exhibit activity against both gram-positive and gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli .

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 18 |

4. Cytotoxic Activity

The cytotoxic effects of quinazolinones have been highlighted in various studies.

- Cell Viability Assays : Compounds have been tested on cancer cell lines such as MCF7 and A2780, showing significant cytotoxicity with IC50 values ranging from low micromolar to sub-micromolar concentrations .

Case Studies

Recent case studies illustrate the efficacy of quinazolinone derivatives in clinical settings:

Q & A

Q. What are the optimized synthetic routes for 3-(2-chloroacetyl)-2-methylquinazolin-4(3H)-one, and how do reaction conditions influence yield?

Microwave-assisted synthesis significantly improves reaction efficiency compared to conventional heating. For example, microwave irradiation reduces reaction time from hours to minutes (e.g., 10–15 minutes) while increasing yields by ~20–30% due to enhanced reaction kinetics and reduced side reactions . Key parameters include:

- Temperature : 80–120°C for controlled activation of intermediates.

- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) to stabilize charged intermediates.

- Catalyst : Use of mild bases (e.g., K₂CO₃) to avoid decomposition of the chloroacetyl group. Example Microwave synthesis of analogous quinazolinones achieved yields of 73–82% vs. 50–65% via conventional methods .

Q. How can structural characterization of this compound be validated?

A multi-technique approach is critical:

- X-ray crystallography : Resolves bond lengths (e.g., C-Cl: ~1.74 Å) and confirms the planar quinazolinone core .

- NMR spectroscopy : Key signals include δ ~2.5 ppm (CH₃ of 2-methyl), δ ~4.3 ppm (CH₂ of chloroacetyl), and δ ~8.0–8.5 ppm (aromatic protons) .

- IR spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~650 cm⁻¹ (C-Cl stretch) . Cross-validation with computational methods (e.g., DFT) can resolve ambiguities in electronic environments .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data for structurally similar quinazolinone derivatives?

Discrepancies in NMR or IR data often arise from substituent effects or solvent interactions. For example:

- Electron-withdrawing groups (e.g., -NO₂) deshield adjacent protons, shifting NMR signals upfield .

- Hydrogen bonding (e.g., intramolecular O-H···N interactions) alters IR stretching frequencies . Mitigation strategies:

- Use deuterated solvents consistently.

- Compare with structurally validated analogs (e.g., 3-(4-chlorophenyl) derivatives ).

- Employ high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Q. What methodologies are effective for designing analogs with enhanced bioactivity?

Substituent engineering guided by SAR studies:

- Chloroacetyl group : Critical for electrophilic reactivity; replacing Cl with bulkier halogens (e.g., Br) may improve target binding but reduce solubility .

- 2-Methyl group : Enhances planarity; substitution with electron-donating groups (e.g., -OCH₃) can modulate pharmacokinetics . Example protocol:

Q. How can researchers assess the biological activity of this compound derivatives?

Standardized in vitro and in vivo models:

- Antimicrobial activity : Broth microdilution (MIC ≤ 16 µg/mL for S. aureus in derivatives with -NO₂ substituents) .

- Anti-inflammatory activity : Carrageenan-induced rat paw edema model; measure % inhibition vs. ibuprofen .

- Cytotoxicity : MTT assay on HEK-293 cells; IC₅₀ > 50 µM indicates selectivity . Advanced tip: Use molecular docking to predict binding to targets (e.g., COX-2 or DNA gyrase) before wet-lab testing .

Methodological Challenges & Solutions

Q. What are the pitfalls in synthesizing chloroacetyl-containing quinazolinones, and how can they be avoided?

Common issues:

- Hydrolysis of chloroacetyl group : Occurs in protic solvents (e.g., H₂O/EtOH). Use anhydrous conditions and low temperatures (<40°C) .

- Byproducts from ring-opening : Minimize by controlling stoichiometry (1:1.2 molar ratio of quinazolinone to chloroacetyl chloride) .

- Purification difficulties : Use column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) or recrystallization from ethanol .

Q. How can crystallographic data inform the design of stable quinazolinone derivatives?

X-ray structures reveal critical intermolecular interactions:

- π-π stacking : Stabilizes the quinazolinone core; critical for solid-state stability .

- Hydrogen-bond networks : Intramolecular O-H···N bonds (e.g., S(6) motif) enhance thermal stability (m.p. > 400 K in some derivatives) . Design tip: Introduce substituents that reinforce these interactions (e.g., -OH or -NH₂ groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.